4-(Trifluoromethyl)quinoline-2-carbohydrazide
Description
BenchChem offers high-quality 4-(Trifluoromethyl)quinoline-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)quinoline-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-5-9(10(18)17-15)16-8-4-2-1-3-6(7)8/h1-5H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXUUZNRIABWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697141 | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-57-1 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(Trifluoromethyl)quinoline-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-(Trifluoromethyl)quinoline-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethylquinoline scaffold is a key pharmacophore in a variety of biologically active molecules, and the carbohydrazide functional group serves as a versatile handle for further molecular elaboration. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule.
Introduction: The Significance of Trifluoromethylquinolines
The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1] The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Quinoline derivatives, on their own, are a well-established class of compounds with a broad spectrum of pharmacological activities.[2] The combination of these two moieties in 4-(trifluoromethyl)quinoline-2-carbohydrazide creates a molecule with considerable potential for the development of novel therapeutic agents.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 4-(Trifluoromethyl)quinoline-2-carbohydrazide, suggests a convergent synthetic strategy. The final hydrazinolysis step to form the carbohydrazide points to a quinoline-2-carboxylic acid or its corresponding ester as the immediate precursor. This key intermediate, 4-(trifluoromethyl)quinoline-2-carboxylic acid, can be constructed through a cyclocondensation reaction, such as the Friedländer annulation, which is a powerful method for the synthesis of quinolines.[3][4][5]
This strategy is advantageous as it allows for the early introduction of the crucial trifluoromethyl group via a readily available starting material, 2-aminobenzotrifluoride. The subsequent steps focus on building the quinoline core and functionalizing the 2-position.
Overall Synthetic Pathway
The proposed synthesis of 4-(Trifluoromethyl)quinoline-2-carbohydrazide is a three-step process commencing from commercially available 2-aminobenzotrifluoride.
Caption: Overall synthetic route to the target compound.
Part 1: Synthesis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid (Intermediate 1)
The cornerstone of this synthesis is the construction of the quinoline ring system with the desired trifluoromethyl and carboxylic acid functionalities in place. The Friedländer synthesis provides a direct and efficient method for this transformation.[6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]
Reaction Mechanism: Friedländer Annulation
The reaction between 2-aminobenzotrifluoride and pyruvic acid proceeds via an acid- or base-catalyzed pathway. The mechanism involves an initial aldol-type condensation followed by a cyclodehydration to form the quinoline ring.
Sources
- 1. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Docking of 4-(Trifluoromethyl)quinoline-2-carbohydrazide
Foreword: The Rationale and Predictive Power of In Silico Docking
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Molecular docking, a cornerstone of computer-aided drug design (CADD), allows us to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This in-depth guide provides a comprehensive, technically-grounded workflow for conducting an in silico docking study of 4-(Trifluoromethyl)quinoline-2-carbohydrazide, a novel compound of interest.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7][8] The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making 4-(Trifluoromethyl)quinoline derivatives particularly compelling candidates for drug development.[9][10] This guide will not only detail the "how" but also the critical "why" behind each step, empowering researchers to apply these principles to their own investigations.
Part 1: Foundational Strategy - Target Selection and Ligand Preparation
The success of any docking study hinges on two fundamental pillars: the selection of a biologically relevant protein target and the accurate preparation of the ligand and protein structures.
Target Identification: An Evidence-Based Approach
Given that no specific target has been experimentally validated for 4-(Trifluoromethyl)quinoline-2-carbohydrazide, we must employ an evidence-based approach to select a plausible protein target. Quinoline derivatives have been successfully docked against a variety of targets, including:
-
Viral Proteins: Such as the Tobacco Mosaic Virus coat protein and HIV reverse transcriptase.[5][11][12]
-
Bacterial Enzymes: Dihydrofolate reductase (DHFR) is a known target for antibacterial quinoline compounds.[13]
-
Cancer-Related Kinases: c-Met kinase has been a target for quinoline derivatives with antitumor activity.[14][15]
For the purpose of this guide, we will proceed with c-Met kinase as our exemplary target, given the established anticancer potential of quinoline scaffolds. The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules.[4] A suitable crystal structure of c-Met kinase, preferably co-crystallized with a ligand, should be selected.
Ligand Preparation: From 2D Structure to 3D Conformer
The ligand, 4-(Trifluoromethyl)quinoline-2-carbohydrazide, must be accurately prepared for docking. This involves converting the 2D chemical structure into a 3D conformation and assigning appropriate chemical properties.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 4-(Trifluoromethyl)quinoline-2-carbohydrazide using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Conversion and Energy Minimization: Convert the 2D structure into a 3D model. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[16] This step is crucial as the initial 3D geometry can significantly impact the docking outcome.
-
Charge Assignment and Torsion Definition: Assign partial charges to the atoms (e.g., Gasteiger charges). Define the rotatable bonds, which the docking software will manipulate to explore different conformations within the binding site.[17]
-
File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.[17]
Receptor Preparation: Ensuring a Clean and Validated Binding Site
The chosen protein structure from the PDB must be carefully prepared to remove any extraneous molecules and to be correctly formatted for the docking software.
Experimental Protocol: Receptor Preparation
-
PDB File Acquisition: Download the desired c-Met kinase structure from the Protein Data Bank (e.g., PDB ID: 2WGJ).
-
Structural Cleaning: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The presence of these molecules can interfere with the docking process.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge and Atom Type Assignment: Assign appropriate charges (e.g., Kollman charges) and atom types to the protein.[17]
-
File Format Conversion: Save the prepared receptor in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
Part 2: The Docking Simulation - Predicting the Binding Interaction
With the ligand and receptor prepared, the next step is to perform the molecular docking simulation. This process involves defining the binding site and running the docking algorithm to predict the binding pose and affinity.
Defining the Binding Site: The Grid Box
The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box" that encompasses the active site.
Methodology: Grid Box Generation
-
If a co-crystallized ligand is present in the original PDB structure: Center the grid box on the coordinates of the co-crystallized ligand. This ensures that the docking search is focused on a known binding pocket.
-
If no co-crystallized ligand is available: Identify the putative binding site through literature analysis or by using binding site prediction servers.
The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements, but not so large as to unnecessarily increase the search space and computational time.
Docking with AutoDock Vina: A Validated Approach
AutoDock Vina is a widely used and well-validated open-source program for molecular docking. It employs a sophisticated gradient optimization method in its search algorithm.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.
-
Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Part 3: Post-Docking Analysis - From Data to Insights
The output of a docking simulation is a set of predicted binding poses and their associated scores. A thorough analysis of these results is critical to extract meaningful biological insights.
Interpreting Binding Affinity and Pose Selection
The binding affinity score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity. The top-ranked pose (the one with the most negative score) is typically the focus of further analysis.
Visualization and Interaction Analysis
Visualization of the ligand-protein complex is essential to understand the specific molecular interactions that stabilize the binding.
Methodology: Interaction Analysis
-
Visualization Software: Use molecular visualization software such as PyMOL or Chimera to load the prepared receptor and the docked ligand pose.
-
Interaction Identification: Analyze the binding pose to identify key interactions, including:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for overall binding stability.
-
Pi-Stacking and Cation-Pi Interactions: Often observed with aromatic systems like the quinoline ring.
-
The quinoline nitrogen, the carbohydrazide moiety, and the trifluoromethyl group of the ligand are all potential sites for significant interactions within the c-Met kinase active site.[14]
Visualization of the Docking Workflow
Caption: A high-level overview of the in silico docking workflow.
Data Presentation: A Hypothetical Docking Result
To illustrate the output of a docking study, the following table summarizes hypothetical results for 4-(Trifluoromethyl)quinoline-2-carbohydrazide docked against c-Met kinase.
| Parameter | Value |
| PDB ID of Receptor | 2WGJ |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | MET1160, ASP1222, TYR1230 |
| Types of Interactions | Hydrogen bond with MET1160, Hydrophobic interactions with TYR1230, Pi-stacking with PHE1223 |
Conclusion and Future Directions
This guide has outlined a comprehensive and technically robust workflow for the in silico docking of 4-(Trifluoromethyl)quinoline-2-carbohydrazide against the c-Met kinase receptor. The principles and protocols described herein are broadly applicable to other ligand-receptor systems.
It is crucial to remember that molecular docking is a predictive tool. The results should be interpreted with an understanding of the inherent approximations in the scoring functions and algorithms. The insights gained from this in silico study provide a strong foundation for further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the biological activity of this promising compound.
References
-
Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]
-
Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC. NIH. [Link]
-
Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
-
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Bentham Science. [Link]
-
Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Publishing. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. PubMed Central. [Link]
-
Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. Molecular & Cellular Proteomics. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
-
Quinine - Wikipedia. [Link]
-
(PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. PubMed Central. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. PubMed. [Link]
-
Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR. [Link]
-
In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
-
How are target proteins identified for drug discovery? - Patsnap Synapse. [Link]
-
Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
-
Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]
-
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339. PubChem. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
Methodological & Application
Application Note & Protocol: Antimicrobial Susceptibility Testing of Novel Quinolone Derivatives
Introduction
Quinolone antibiotics are a critical class of bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2][3][4] The rise of antimicrobial resistance necessitates the development of novel quinoline derivatives to circumvent existing resistance mechanisms.[1][3] This application note provides a comprehensive guide for researchers and drug development professionals on establishing a robust antimicrobial assay protocol to evaluate these new chemical entities.
This document is structured to provide not just a set of instructions, but a framework for generating reliable and reproducible data. By integrating principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the protocols herein are designed to be self-validating, ensuring the highest level of scientific integrity.[5][6]
Foundational Principles: Selecting the Right Assay
The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that inhibits the growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that kills it (Minimum Bactericidal Concentration or MBC).
-
Broth Microdilution: This is the gold-standard, quantitative method for determining the MIC of an antimicrobial agent.[5][7] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. Its adaptability for 96-well microtiter plates makes it suitable for higher throughput screening.
-
Agar Disk Diffusion: A qualitative method where a disk impregnated with the test compound is placed on an agar plate inoculated with a bacterium. The size of the zone of growth inhibition around the disk provides a measure of the compound's activity.
-
Minimum Bactericidal Concentration (MBC): This assay is a crucial follow-up to the MIC test. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][9]
This guide will focus on the Broth Microdilution method for MIC determination, followed by the protocol for determining the MBC .
Experimental Workflow Overview
A successful antimicrobial assay follows a logical progression from preparation to data analysis. Each stage must be meticulously executed to ensure the validity of the final results.
Figure 1: High-level workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 guidelines, which provide a standardized framework for conducting antimicrobial susceptibility tests.[5]
Materials and Reagents
-
Novel quinoline derivative
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213)[10][11][12]
-
0.5 McFarland turbidity standard
-
Sterile 0.85% saline
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
Step 1: Preparation of Quinolone Stock Solution
-
Accurately weigh the quinoline derivative and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Expertise & Experience: Many novel organic compounds, including quinoline derivatives, have poor aqueous solubility. DMSO is a common solvent, but its final concentration in the assay should not exceed 1-2% as it can have intrinsic antimicrobial effects at higher concentrations.[13][14][15] A solvent control must always be included in the assay to ensure the observed antimicrobial activity is not an artifact of the solvent.[13]
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Serial Dilution in the 96-Well Plate
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the quinolone derivative at four times the desired final starting concentration.
-
Add 100 µL of this working solution to well 1.
-
Add 50 µL of CAMHB to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
Figure 2: Serial dilution and inoculation workflow.
Step 4: Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum (from Step 2.4) to wells 1 through 11. The final volume in these wells will be 100 µL.
-
The sterility control (well 12) should receive 50 µL of sterile CAMHB instead of the inoculum.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[7]
Step 5: MIC Determination
-
Following incubation, visually inspect the plate. The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[7]
-
The growth control well should be turbid, and the sterility control well should be clear.
Data Presentation: Example MIC Values
| Compound ID | Organism | MIC (µg/mL) |
| QN-Derivative-1 | S. aureus ATCC 29213 | 4 |
| QN-Derivative-1 | E. coli ATCC 25922 | 8 |
| QN-Derivative-2 | S. aureus ATCC 29213 | 16 |
| QN-Derivative-2 | E. coli ATCC 25922 | >128 |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.25 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 |
Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the clear wells of the MIC plate onto drug-free agar.
Methodology
-
From the MIC plate, select the well corresponding to the MIC and the wells with higher concentrations of the quinolone derivative.
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto a Mueller-Hinton Agar (MHA) plate.
-
Spread the aliquot over a section of the plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, corresponding to a 99.9% kill rate.[8][16]
Trustworthiness and Quality Control
The reliability of your results depends on a stringent quality control system.
-
Reference Strains: Always include well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), in every assay.[10][11][12] The MIC values for control antibiotics against these strains should fall within the published acceptable ranges provided by CLSI or EUCAST.[17][18][19] This validates the entire testing procedure.
-
Controls: The inclusion of growth and sterility controls in every plate is mandatory to ensure that the media supports growth and that there is no contamination.
-
Data Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. A larger ratio suggests bacteriostatic activity.
References
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (2021). Clinical Breakpoint Tables. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1159-1199. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Fallon, J. T., et al. (2021). Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. Journal of Clinical Microbiology, 59(11), e00949-21. [Link]
-
ResearchGate. (n.d.). DMSO solvent concentrations and experimental controls reported in articles testing natural or synthetic extracts/compounds for antibiofilm activity in vitro. [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. [Link]
-
ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]
-
Lee, Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(1), 61-67. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1961-1964. [Link]
-
EUCAST. (n.d.). EUCAST - Home. [Link]
-
ResearchGate. (n.d.). Chemical structures of some potent antimicrobial quinoline derivatives. [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
-
Devyani, P., et al. (2012). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Pharmaceutical Sciences and Research, 3(8), 2536. [Link]
-
EUCAST. (2022). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Wang, D., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(6), 943–951. [Link]
-
Leibniz Institute DSMZ. (n.d.). Quality Control Strains. [Link]
-
dos Santos, H. L., et al. (2025). Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol, 15(16), e4797. [Link]
-
Coenye, T., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Biofilm, 4, 100081. [Link]
-
Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Jones, R. N., et al. (2009). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 47(11), 3767-3773. [Link]
-
MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]
-
ResearchGate. (2012). EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
Oxford Academic. (2021). Culture media, DMSO and efflux affect the antibacterial activity of cisplatin and oxaliplatin. [Link]
-
Redgrave, L. S., et al. (2014). Mechanism of action of and resistance to quinolones. FEMS microbiology reviews, 38(4), 853–872. [Link]
-
Journal of Clinical Microbiology. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 51144. [Link]
Sources
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. microchemlab.com [microchemlab.com]
- 10. bsac.org.uk [bsac.org.uk]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ispub.com [ispub.com]
- 15. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. szu.gov.cz [szu.gov.cz]
- 19. journals.asm.org [journals.asm.org]
Evaluating the Anti-inflammatory Activity of Novel Quinoline Derivatives: A Multi-Modal Approach
An Application Guide for Researchers
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] The development of novel quinoline-based anti-inflammatory agents requires a robust and systematic evaluation pipeline to identify and characterize promising lead compounds. This guide provides a comprehensive overview of field-proven in vitro and in vivo methodologies designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for progressing compounds from initial screening to preclinical validation.
Introduction: The Rationale for a Hierarchical Screening Approach
Inflammation is a complex biological response essential for host defense, but its dysregulation contributes to a multitude of chronic diseases.[3] While current non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is associated with significant side effects, driving the search for safer and more targeted therapies.[4] Quinoline derivatives have emerged as a promising class of compounds, targeting key inflammatory mediators and signaling pathways such as Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), and various pro-inflammatory cytokines.[5][6][7][8]
Evaluating a new chemical entity requires a strategic, multi-tiered approach. It is neither feasible nor ethical to advance all synthesized compounds directly into animal testing. Therefore, we employ a screening cascade that begins with rapid, cost-effective in vitro assays to identify initial hits.[3] These assays, which can be cell-free or cell-based, allow for high-throughput screening and provide initial mechanistic insights. Compounds that demonstrate significant activity and low cytotoxicity in these primary screens are then advanced to more complex and physiologically relevant in vivo models to confirm their efficacy in a whole-organism context.[9]
This document outlines the core methodologies in this cascade, providing both the theoretical underpinning and practical, step-by-step protocols.
In Vitro Evaluation: From Molecular Targets to Cellular Responses
In vitro assays form the foundation of the screening process. They are designed to answer two fundamental questions:
-
Does the compound interact with a known molecular target involved in inflammation?
-
Can the compound suppress inflammatory responses in a relevant cell model?
Cell-Free Assays: Direct Enzyme Inhibition
These assays isolate a specific enzyme from its complex cellular environment to determine if a compound can directly inhibit its function. The primary targets for many anti-inflammatory drugs are the cyclooxygenase (COX) enzymes.
Scientific Rationale: Targeting COX-1 and COX-2 Cyclooxygenase (COX) is the central enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[10] An ideal NSAID selectively inhibits COX-2 over COX-1 to minimize gastrointestinal side effects.[7] Therefore, it is critical to assay our quinoline derivatives against both isoforms to determine both potency (IC₅₀) and selectivity.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, MAK399) and is designed to measure the generation of Prostaglandin G2, an intermediate product of the COX reaction.[10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorometric)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test Quinoline Derivatives (dissolved in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute the lyophilized COX-2 enzyme in pure water and keep on ice; it is stable for approximately 30 minutes on ice.[10] Prepare a 1 M solution of Arachidonic Acid.
-
Compound & Control Preparation:
-
Create serial dilutions of the quinoline derivatives (e.g., from 100 µM to 1 nM) in COX Assay Buffer. Ensure the final DMSO concentration is <1% in all wells.
-
Prepare a serial dilution of Celecoxib as a positive control.
-
Prepare a "No Inhibitor Control" well containing only assay buffer and DMSO.
-
Prepare a "Background Control" well with assay buffer but no enzyme.
-
-
Reaction Setup: Add the following to each well of the 96-well plate in the specified order:
-
Inhibitor/Compound: 10 µL of the diluted quinoline derivative, Celecoxib, or DMSO vehicle.
-
COX Cofactor: 1 µL.
-
COX-2 Enzyme: 1 µL of reconstituted COX-2. For the background well, add 1 µL of purified water instead.
-
Incubation: Mix gently and incubate for 10 minutes at room temperature, protected from light.
-
-
Initiate Reaction:
-
During the incubation, prepare the Substrate Solution by mixing 245 µL of COX Assay Buffer, 2.5 µL of COX Probe, and 2.5 µL of 1 M Arachidonic Acid for every 5 wells.
-
Add 50 µL of the Substrate Solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity in kinetic mode for 10-20 minutes at room temperature.
-
The plate reader should be set to an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Determine the reaction rate (slope) for each concentration.
-
Calculate the percent inhibition for each concentration of your quinoline derivative using the formula: % Inhibition = [(Rate_NoInhibitor - Rate_Sample) / Rate_NoInhibitor] * 100
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation: Summarize the results in a table for clear comparison of potency and selectivity.
| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| Quinoline-A | 0.11 | 15.4 | 140 |
| Quinoline-B | 2.5 | 5.0 | 2 |
| Celecoxib | 0.05 | 7.5 | 150 |
| Diclofenac | 0.9 | 0.1 | 0.11 |
Table 1: Example data for COX inhibition assays.
Cell-Based Assays: Probing the Inflammatory Cascade
Cell-based assays provide a more physiologically relevant system to study the effects of a compound on complex signaling pathways. The murine macrophage cell line, RAW 264.7, is a widely used and robust model for this purpose.[11]
Scientific Rationale: LPS-Induced Inflammation in RAW 264.7 Macrophages Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[12] It binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the master inflammatory transcription factor, NF-κB.[13] Activated NF-κB translocates to the nucleus, inducing the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][14][15] By measuring the production of these mediators, we can quantify the anti-inflammatory effect of our quinoline derivatives.
Protocol: Measuring Nitric Oxide (NO) Production via Griess Assay
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS.
Materials:
-
RAW 264.7 macrophage cells (ATCC)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O55:B5
-
Test Quinoline Derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
MTT reagent (for cell viability)
-
96-well clear tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.
-
Compound Pre-treatment:
-
After 24 hours, remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of your quinoline derivatives (e.g., 1, 5, 10, 25, 50 µM). Include a "Vehicle Control" group with DMSO only.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[16] Do not add LPS to the "Unstimulated Control" wells.
-
Incubate for an additional 24 hours.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a NaNO₂ standard curve (e.g., from 100 µM to 1.56 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cell Viability (MTT Assay):
-
To the remaining cells in the original plate, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL). Incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. This ensures that any decrease in NO is not due to cell death.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the NaNO₂ standard curve.
-
Calculate the % inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Confirm that cell viability is >90% at the tested concentrations.
-
In Vivo Evaluation: Confirming Efficacy in a Preclinical Model
Compounds that show promising activity and low toxicity in vitro must be validated in vivo. Animal models, while complex, are indispensable for understanding a compound's pharmacokinetic, pharmacodynamic, and overall therapeutic potential.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is the most widely used primary in vivo screen for acute inflammation, highly predictive of activity for NSAID-like compounds.[17][18]
Scientific Rationale: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a reproducible, biphasic inflammatory response.[18][19]
-
Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Phase 2 (1.5-5 hours): Dominated by the overproduction of prostaglandins, mediated by the induction of COX-2.[18]
By measuring the increase in paw volume (edema) over time, we can assess the ability of a test compound to suppress this inflammatory process, particularly the prostaglandin-dependent second phase.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Carrageenan (Lambda, Type IV)
-
0.9% Sterile Saline
-
Test Quinoline Derivatives (formulated in a suitable vehicle, e.g., 0.5% CMC)
-
Positive Control Drug (e.g., Indomethacin, 10 mg/kg)
-
Plebthysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Step-by-Step Methodology:
-
Animal Acclimation: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water) for at least one week before the experiment.[4] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: Positive Control (receives Indomethacin + carrageenan)
-
Group III, IV, V...: Test Groups (receive different doses of quinoline derivative + carrageenan)
-
-
Baseline Measurement (t=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, Indomethacin, or test compound to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume is typically 5-10 mL/kg.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[19][20]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the baseline volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
The data is typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Screening Cascade and Path Forward
The evaluation of a compound's anti-inflammatory potential is a stepwise process. Data from each stage informs the decision to either terminate the compound or advance it to the next, more resource-intensive stage.
A compound is considered promising if it demonstrates:
-
Potent activity in cell-free and cell-based assays (low IC₅₀ values).
-
Selectivity for inflammatory targets (e.g., high COX-2/COX-1 ratio).
-
Low cytotoxicity in cell models.
-
Significant, dose-dependent efficacy in a relevant in vivo model.
Compounds that successfully navigate this cascade can be designated as "lead candidates" and prioritized for more advanced preclinical studies, such as chronic inflammation models (e.g., collagen-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and formal toxicology assessments.
Conclusion
This application note provides a foundational framework for the systematic evaluation of novel quinoline derivatives as potential anti-inflammatory agents. By integrating cell-free, cell-based, and whole-organism assays, researchers can efficiently screen compound libraries, elucidate mechanisms of action, and identify lead candidates with a higher probability of success in later-stage drug development. Adherence to these robust and validated protocols ensures data integrity and provides a solid basis for advancing the next generation of anti-inflammatory therapies.
References
-
El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. [Link]
-
Bălășanu, M.-C., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Abdellatif, K. R. A., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]
-
da Silva, J. K. L., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed. [Link]
-
Al-Ostath, O. A., et al. (2023). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. ResearchGate. [Link]
-
Eke, O. H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Kim, D., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
ResearchGate. % COX‐2 inhibition against quinoline glycoconjugates. ResearchGate. [Link]
-
Poudel, B., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
ResearchGate. Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4?. ResearchGate. [Link]
-
ResearchGate. Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry. [Link]
-
Ragasa, C. V., et al. (2022). Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. National Institutes of Health. [Link]
-
Perianayagam, J. B., et al. (2012). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. [Link]
-
Wikipedia. NF-κB. Wikipedia. [Link]
-
Semaming, Y., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
-
Dolpady, J., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Kumar, S., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Chae, S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
Wang, Z., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. How can I evaluate anti-inflammatory properties for plant extracts?. ResearchGate. [Link]
-
Devan, V., et al. (2016). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. PubMed. [Link]
-
Ahuja, M., et al. (2020). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PubMed Central. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Iwamoto, S., et al. (2024). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. MDPI. [Link]
-
ResearchGate. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. ResearchGate. [Link]
-
Jacob, R. B., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]
-
Wang, W., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Okpo, S. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Sciences and Environmental Management. [Link]
-
ResearchGate. Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrazone Formation with Quinolines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for quinoline-hydrazone synthesis. The formation of the hydrazone linkage (C=N-N) is a cornerstone of medicinal chemistry and drug development, prized for its reliability and the diverse biological activities of the resulting compounds.[1] However, the unique electronic properties and potential steric hindrance of quinoline precursors can introduce challenges not seen with simpler aromatic systems.
This guide is structured as an interactive FAQ and troubleshooting manual. It moves beyond simple step-by-step instructions to explain the underlying chemical principles—the "why" behind each experimental choice. Our goal is to empower you, the researcher, to diagnose issues, rationally optimize your reaction conditions, and achieve high yields of your target quinoline-hydrazones with confidence.
Section 1: Foundational Principles & FAQs
This section addresses the core mechanistic questions that form the basis for troubleshooting and optimization.
Q1: What is the fundamental mechanism of acid-catalyzed hydrazone formation?
A1: The reaction is a two-step process: nucleophilic addition followed by dehydration.
-
Carbonyl Activation: The reaction is typically initiated by an acid catalyst (H⁺), which protonates the carbonyl oxygen of the quinoline aldehyde or ketone. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated to form the final hydrazone. This step is also acid-catalyzed, involving the protonation of the hydroxyl group, which turns it into a good leaving group (H₂O). The elimination of water results in the formation of the stable C=N double bond.
The entire process is reversible, and controlling the equilibrium is key to achieving high yields.
dot
Caption: Acid-catalyzed mechanism of hydrazone formation.
Q2: Why is pH control so critical for this reaction? My yield is poor when using strong acid.
A2: The reaction rate exhibits a distinct pH optimum, typically in the weakly acidic range (around pH 4-5).[2] This is due to a delicate balance:
-
At High pH (Basic/Neutral): There is insufficient acid to effectively protonate the carbonyl oxygen. The carbonyl carbon remains weakly electrophilic, leading to a very slow or stalled reaction.
-
At Low pH (Strongly Acidic): While the carbonyl is fully activated, the hydrazine nucleophile itself gets protonated. The resulting hydrazinium ion has no lone pair of electrons on its terminal nitrogen and is therefore non-nucleophilic.[2]
Therefore, using a strong acid like concentrated HCl can "kill" your nucleophile, bringing the reaction to a halt. The optimal pH is one that is low enough to ensure a sufficient concentration of the activated carbonyl species but high enough to leave most of the hydrazine in its free, nucleophilic form. This is why weak acids like glacial acetic acid are often excellent catalysts.[3]
Section 2: Troubleshooting Guide
This section is designed to help you solve specific experimental problems.
Q3: My reaction is giving a very low yield or no product at all. What are the first things I should check?
A3: A low or zero yield points to a fundamental issue with reactivity, stability, or equilibrium. Follow this diagnostic sequence:
-
Re-evaluate Your Catalyst:
-
Was a catalyst used? Many quinoline aldehydes are deactivated and require acid catalysis. If you started without a catalyst, add a few drops of glacial acetic acid.[3] In some cases, a stronger acid catalyst like a catalytic amount of H₂SO₄ may be needed, but be mindful of the pH issues discussed in Q2.[1]
-
Is the catalyst appropriate? The basic nitrogen on the quinoline ring can be protonated, potentially altering the electronics of the starting material or sequestering the catalyst. If simple Brønsted acids fail, a Lewis acid catalyst (e.g., AlCl₃) might be effective by coordinating to the carbonyl oxygen.[3]
-
-
Increase Thermal Energy:
-
Many published procedures for quinoline-hydrazones are run at room temperature[4], but this often assumes reactive starting materials. Gently heating the reaction to 40-80°C can significantly increase the reaction rate and shift the equilibrium towards the product by helping to drive off the water byproduct.[1]
-
-
Check for Solubility Issues:
-
Are both your quinoline starting material and your hydrazine fully dissolved in the solvent? If not, the reaction is limited by the dissolution rate. See Q5 for solutions to solubility problems.
-
-
Assess Starting Material Purity:
-
Confirm the purity of your quinoline aldehyde/ketone and hydrazine. Aldehydes can oxidize to carboxylic acids over time. Hydrazine salts (e.g., hydrochloride) must be neutralized or used with a base to generate the free nucleophile.
-
dot
Caption: Decision tree for troubleshooting low-yield reactions.
Q4: I'm seeing a significant side product that I suspect is an azine. How can I prevent this?
A4: Azine formation occurs when one molecule of hydrazine reacts with two molecules of the aldehyde/ketone. This is often a problem when the aldehyde is particularly reactive or when the reaction is run under conditions that favor this secondary reaction.
-
Control Stoichiometry: The simplest solution is to adjust the stoichiometry. Instead of a 1:1 ratio, use a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents). This increases the probability that an aldehyde molecule will encounter a fresh hydrazine rather than an already-formed hydrazone.
-
Slow Addition: If adjusting stoichiometry is insufficient, try slowly adding the quinoline aldehyde solution to the hydrazine solution over a period of 30-60 minutes. This maintains a low concentration of the aldehyde in the reaction flask, kinetically disfavoring the second addition required for azine formation.
Q5: My quinoline starting material is poorly soluble in common solvents like ethanol. What are my options?
A5: Poor solubility is a common hurdle. Here are several strategies:
-
Use a Co-solvent: A mixture of solvents can dramatically improve solubility. For example, a mixture of ethanol and dioxane (1:2) has been used successfully.[1] Other options include using tetrahydrofuran (THF) or dimethylformamide (DMF) as co-solvents.
-
Switch to a Stronger Solvent: A polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) can often dissolve stubborn substrates. However, be aware that these high-boiling solvents can make product isolation more difficult.
-
Change Reaction Conditions:
-
Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) methods are highly effective for reactants with poor solubility and are a greener alternative.[5]
-
Solid-State Melt: If the reactants have suitable melting points, heating them together without solvent can drive the reaction forward.
-
Q6: My product appears to be hydrolyzing back to the starting materials during aqueous workup. How can I improve its stability?
A6: Hydrazone formation is a reversible reaction, and the C=N bond can be cleaved by water, especially in the presence of acid or base.
-
Neutralize Before Workup: Before adding water or brine, carefully neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution until the pH is ~7. This removes the acid catalyst that facilitates hydrolysis.
-
Minimize Contact with Water: Use anhydrous extraction and drying agents (e.g., Na₂SO₄ or MgSO₄). When possible, aim for conditions where the product precipitates directly from the reaction mixture, allowing for simple filtration and avoiding an aqueous workup altogether.[4]
-
Solvent Choice: If the product precipitates from a solvent like methanol or ethanol, it can often be collected in high purity by filtration, washed with cold solvent, and dried, thus avoiding any contact with water.[4]
Section 3: Protocols & Data
Experimental Protocols
Protocol 1: General Procedure for Quinoline-Hydrazone Synthesis (Acid Catalysis)
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Hydrazine Addition: Add the hydrazine derivative (1.05 eq) to the solution. If using a hydrazine salt, add a base (e.g., triethylamine, 1.1 eq) to liberate the free hydrazine.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80°C) as needed.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde/ketone is consumed.
-
Isolation:
-
If a precipitate forms: Cool the reaction to room temperature, then place it in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
-
If no precipitate forms: Remove the solvent under reduced pressure. If necessary, perform an aqueous workup (after neutralization) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/dioxane mixture)[1] or column chromatography as needed.
dot
Caption: General experimental workflow for quinoline-hydrazone synthesis.
Data Presentation
Table 1: Recommended Solvents and Catalysts
| Parameter | Recommended Options | Rationale & Notes | Reference(s) |
| Solvents | Ethanol, Methanol | Good general-purpose protic solvents. Often allows for product precipitation. | [1][4] |
| Acetonitrile | Aprotic alternative, useful for specific solubility profiles. | ||
| Ethanol/Dioxane, DMF, DMSO | For poorly soluble substrates. Use when common alcohols fail. | [1] | |
| Catalysts | Glacial Acetic Acid | Excellent weak acid catalyst, provides optimal pH for many systems. | [3] |
| Conc. Sulfuric Acid (catalytic) | For very unreactive carbonyls. Use sparingly to avoid full protonation of the hydrazine. | [1] | |
| None | For highly activated quinoline carbonyls or reactive hydrazines, a catalyst may not be necessary. | [4] | |
| Lewis Acids (e.g., AlCl₃) | Alternative activation method, useful if Brønsted acids are problematic. | [3] |
References
-
Sousa, R.P.C.L., et al. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Engineering Proceedings, 27(1), 4. Available at: [Link]
-
Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100. Available at: [Link]
-
Astuti, W., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmacia, 69(4), 931-939. Available at: [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39185-39197. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline-based hydrazide-hydrazones. Retrieved January 24, 2026, from [Link]
-
Wang, Z., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 22(15), 5945-5949. Available at: [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Available at: [Link]
-
Al-Soud, Y. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(9), 2125. Available at: [Link]
-
Farmer, S., et al. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available at: [Link]
-
Sousa, R.P.C.L., et al. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. ResearchGate. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies [mdpi.com]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-(Trifluoromethyl)quinoline-2-carbohydrazide in aqueous solution
Welcome to the technical support center for 4-(Trifluoromethyl)quinoline-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.
Introduction to the Stability of 4-(Trifluoromethyl)quinoline-2-carbohydrazide
4-(Trifluoromethyl)quinoline-2-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability and resistance to enzymatic degradation in many bioactive molecules.[1][2] However, the carbohydrazide moiety introduces a potential site for hydrolysis, which is a primary concern for stability in aqueous environments. Understanding the stability profile of this compound is crucial for accurate experimental results and for the development of viable pharmaceutical formulations.
This guide provides a framework for identifying and mitigating stability issues, ensuring the integrity of your research.
Troubleshooting Guide: Investigating Degradation in Aqueous Solutions
Have you observed a loss of potency, unexpected peaks in your analytical chromatogram, or changes in the physical appearance of your 4-(Trifluoromethyl)quinoline-2-carbohydrazide solution? These could be signs of degradation. This guide will walk you through a systematic approach to diagnose and address these issues.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering potential instability with your compound.
Caption: Troubleshooting workflow for stability issues.
Step-by-Step Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways of 4-(Trifluoromethyl)quinoline-2-carbohydrazide and to develop a stability-indicating analytical method.
Objective: To evaluate the stability of 4-(Trifluoromethyl)quinoline-2-carbohydrazide under various stress conditions.
Materials:
-
4-(Trifluoromethyl)quinoline-2-carbohydrazide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or other suitable buffer systems
-
HPLC system with UV or PDA detector, and preferably a mass spectrometer (MS)
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4-(Trifluoromethyl)quinoline-2-carbohydrazide in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[5]
-
A control sample should be kept in the dark.
-
Dilute with mobile phase.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column is a good starting point.
-
Analyze all stressed samples and a non-stressed control sample.
-
Use a PDA detector to check for peak purity.
-
If available, use an MS detector to obtain mass information on the parent compound and any degradation products.
-
Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Identify the major degradation products and propose their structures based on mass spectral data. The primary expected degradation pathway is the hydrolysis of the carbohydrazide to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for 4-(Trifluoromethyl)quinoline-2-carbohydrazide in an aqueous solution?
A1: The most probable degradation pathway in an aqueous solution is the hydrolysis of the carbohydrazide functional group to form 4-(trifluoromethyl)quinoline-2-carboxylic acid and hydrazine. This reaction can be catalyzed by both acidic and basic conditions.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl group is an electron-withdrawing group that can influence the electronic properties of the quinoline ring system. Generally, such groups are known to enhance metabolic stability and may increase resistance to enzymatic degradation.[1][2]
Q3: What are the recommended storage conditions for a stock solution of 4-(Trifluoromethyl)quinoline-2-carbohydrazide?
A3: While specific stability data is not available, based on the general properties of similar compounds, it is recommended to store stock solutions in a non-aqueous solvent like DMSO or ethanol at -20°C or -80°C, protected from light. For aqueous working solutions, it is advisable to prepare them fresh before each experiment.
Q4: My compound solution has turned yellow. What could be the cause?
A4: A color change can indicate degradation. This might be due to photodecomposition or oxidative processes. It is recommended to perform an HPLC analysis to check for the appearance of new peaks, which would confirm degradation. Storing solutions in amber vials can help prevent photodegradation.
Q5: Can I heat my aqueous solution to aid in the dissolution of the compound?
A5: Caution should be exercised when heating solutions of 4-(Trifluoromethyl)quinoline-2-carbohydrazide. While modest heating may be acceptable for short periods, prolonged exposure to high temperatures can lead to thermal degradation.[2][4] It is advisable to first perform a thermal stress test as described in the forced degradation study to determine the compound's thermal lability.
Summary of Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Solid Form | Store at room temperature or refrigerated, protected from light and moisture. | To prevent potential hydrolysis from atmospheric moisture and photodecomposition. |
| Stock Solutions | Prepare in an anhydrous organic solvent (e.g., DMSO, Ethanol) and store at -20°C or -80°C in amber vials. | To minimize hydrolysis and photodecomposition. |
| Aqueous Solutions | Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and protected from light. | To reduce the rate of hydrolysis in the aqueous environment. |
| pH of Aqueous Media | Buffer the solution to a neutral pH (around 7) if compatible with the experiment. | To avoid acid or base-catalyzed hydrolysis of the carbohydrazide group. |
Potential Degradation Pathway
Caption: Proposed hydrolytic degradation of the title compound.
References
-
Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi. Retrieved January 24, 2026, from [Link]
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Thermal degradation of fluoropolymers. (2020). Retrieved January 24, 2026, from [Link]
- Wall, L. A., & Straus, S. (1960). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 64A(5), 453–458.
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals. Retrieved January 24, 2026, from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. Retrieved January 24, 2026, from [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (1979). DTIC. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2018). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals. Retrieved January 24, 2026, from [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2023). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(Trifluoromethyl)quinoline-2-carbohydrazide and Established EGFR Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] The quinoline scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors.[1][2] This guide provides a comprehensive comparison of a novel quinoline derivative, 4-(Trifluoromethyl)quinoline-2-carbohydrazide, with established EGFR kinase inhibitors, supported by experimental data and methodologies. While direct experimental data on the EGFR inhibitory activity of 4-(Trifluoromethyl)quinoline-2-carbohydrazide is not extensively available in the public domain, this guide will leverage data from closely related quinoline-2-carbohydrazide analogs and structure-activity relationship (SAR) studies to project its potential efficacy and compare it against clinically approved drugs.
The Central Role of EGFR in Cancer and the Evolution of Its Inhibitors
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway, often through mutations or overexpression of the receptor, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1] This has led to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs), each with distinct characteristics and efficacy profiles.
-
First-Generation Reversible Inhibitors (Gefitinib, Erlotinib): These were the pioneers in EGFR-targeted therapy, showing significant efficacy in patients with activating EGFR mutations. However, their reversible binding nature often leads to the development of resistance, most commonly through the T790M "gatekeeper" mutation.
-
Second-Generation Irreversible Inhibitors (Afatinib): To overcome resistance, second-generation inhibitors were designed to bind covalently to the EGFR kinase domain, leading to irreversible inhibition. While more potent, they often exhibit increased toxicity due to off-target effects.
-
Third-Generation Mutant-Selective Inhibitors (Osimertinib): A major breakthrough, these drugs were specifically designed to target the T790M resistance mutation while sparing the wild-type EGFR, thereby reducing toxicity and improving the therapeutic window.
-
Fourth-Generation and Allosteric Inhibitors: The next frontier in EGFR inhibition focuses on targeting novel resistance mutations (like C797S) and exploring allosteric binding sites to overcome existing resistance mechanisms.[3]
Profiling 4-(Trifluoromethyl)quinoline-2-carbohydrazide: A Potential Newcomer
Recent studies on quinoline-4-carbohydrazide-acrylamide hybrids have demonstrated potent EGFR inhibitory activity. For instance, certain derivatives have shown IC50 values in the sub-micromolar range, comparable to the reference drug Lapatinib.[4] This suggests that the quinoline-carbohydrazide scaffold is a promising foundation for developing novel EGFR inhibitors.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the reported IC50 values of established EGFR inhibitors against wild-type and mutant EGFR, as well as their activity in cancer cell lines.
| Inhibitor | Generation | Target(s) | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (T790M) IC50 (nM) | A549 Cell Line IC50 (µM) |
| Gefitinib | First | EGFR | ~25-100 | ~10-50 | ~5-20 | >1000 | ~10-20 |
| Erlotinib | First | EGFR | ~2-20 | ~2-10 | ~1-5 | >1000 | ~2-5 |
| Afatinib | Second | EGFR, HER2, HER4 | ~0.5-10 | ~0.4 | ~0.5 | ~10-50 | ~0.01-0.1 |
| Osimertinib | Third | EGFR (T790M, activating mutations) | ~200-500 | ~1-10 | ~1-10 | ~1-15 | ~0.01-0.05 |
| Quinoline Analog (6h) [4] | - | EGFR | - | - | - | - | 2.71 |
| Quinoline Analog (6a) [4] | - | EGFR | - | - | - | - | 3.39 |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is a representative range compiled from multiple sources.[1][5][6][7][8]
Understanding the Mechanism: EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events that drive tumor growth and survival. Understanding this pathway is crucial for appreciating how EGFR inhibitors exert their therapeutic effects.
Caption: EGFR Signaling Pathway and Inhibition.
Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to gene expression changes that promote cell proliferation and survival.[9][10] EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing this phosphorylation and blocking the entire downstream signaling cascade.
Experimental Protocols for Evaluating EGFR Inhibitors
To ensure scientific rigor, standardized and validated experimental protocols are essential for assessing the efficacy of potential EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Workflow Diagram:
Caption: Workflow for an In Vitro EGFR Kinase Assay.
Step-by-Step Protocol:
-
Plate Preparation: Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add 5 µL of a solution containing the recombinant EGFR enzyme in kinase buffer to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a Cell Viability (MTT) Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
While established EGFR inhibitors have revolutionized the treatment of certain cancers, the emergence of drug resistance necessitates the continued development of novel therapeutic agents. Quinoline-based compounds, including the 4-(Trifluoromethyl)quinoline-2-carbohydrazide scaffold, represent a promising avenue for the discovery of next-generation EGFR inhibitors. The structural features of this compound suggest a high potential for potent and selective EGFR inhibition.
Further in-depth studies, including in vitro kinase assays, cell-based viability and signaling pathway analysis, and eventually in vivo xenograft models, are imperative to fully elucidate the therapeutic potential of 4-(Trifluoromethyl)quinoline-2-carbohydrazide and its derivatives. The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of reliable and reproducible data to drive forward the development of more effective cancer therapies.
References
-
Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
EGFR Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 23, 2026, from [Link]
-
In Vitro Enzyme Kinetics Analysis of EGFR - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - Spandidos Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
EGFR Signaling Pathway | Sino Biological. (n.d.). Retrieved January 23, 2026, from [Link]
-
Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
IC 50 values (nM) of Ba/F3 cells expressing EGFR mutations - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Results for Quinoline Compounds
The journey of a quinoline compound from a laboratory curiosity to a potential therapeutic agent is a rigorous process, demanding a seamless transition from controlled in vitro experiments to the complex biological systems of in vivo models. This guide provides an in-depth comparison of the methodologies, offering insights into the critical decision-making processes that underpin the successful validation of quinoline-based drug candidates.
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer, antimalarial, and antibacterial properties.[1][2][3] The development of novel quinoline derivatives hinges on their ability to modulate specific biological pathways, such as inhibiting tubulin polymerization, topoisomerases, or various kinases.[1][2][4] However, promising results in a petri dish do not always translate to efficacy in a living organism. This guide will navigate the essential steps of this transition, from initial cell-based assays to comprehensive animal studies.
Part 1: Foundational In Vitro Screening of Quinoline Compounds
The initial phase of discovery relies on high-throughput in vitro screening to identify quinoline derivatives with desired biological activity. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the evaluation of large compound libraries.
Common In Vitro Assays for Anticancer Quinolines:
-
Cytotoxicity Assays (e.g., MTS/MTT): These colorimetric assays are the workhorse of initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. A novel quinoline, compound 91b1, demonstrated significant anticancer effects in vitro using an MTS cytotoxicity assay across a series of cancer cell lines.[5]
-
Mechanism of Action Assays: Once cytotoxic hits are identified, further assays are employed to elucidate their mechanism. For quinolines, this often involves targeting topoisomerases or tubulin polymerization.[2] For example, specific compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the cell cycle. A potent quinoline derivative was shown to induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: The Critical Juncture - Advancing to In Vivo Studies
The decision to advance a quinoline compound from in vitro testing to in vivo validation is a critical step, guided by a multifactorial assessment of its potential. A strong correlation between in vitro activity and in vivo efficacy is the goal, but this is not always straightforward.[6][7]
Key Criteria for Advancement:
-
Potency and Selectivity: A low IC50 value against cancer cells is desirable, but selectivity is equally important. The compound should exhibit significantly less toxicity towards normal, non-cancerous cell lines.[8]
-
Favorable Physicochemical Properties: Properties such as solubility and permeability are crucial for oral bioavailability.[9]
-
In Vitro ADME/Tox: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) using in silico models and in vitro assays (e.g., Caco-2 for permeability, microsome stability for metabolism) can predict a compound's behavior in a whole organism.[10][11]
Part 3: In Vivo Validation - From Theory to Practice
In vivo studies are conducted in living organisms, most commonly in rodent models, to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a complex physiological system.[12][13][14]
Selection of Animal Models:
The choice of animal model is critical for the relevance of the study.[15] For anticancer studies, immunocompromised mice (e.g., nude or SCID mice) are frequently used for xenograft models, where human cancer cell lines are implanted subcutaneously or orthotopically.[16][17][18] For antimalarial quinolines, mice infected with Plasmodium berghei are a standard model.[19][20][21]
Types of In Vivo Studies:
-
Pharmacokinetic (PK) Studies: These studies determine how the animal's body processes the drug, providing essential information on absorption, distribution, metabolism, and excretion. This data is crucial for establishing an effective dosing regimen for efficacy studies.
-
Efficacy Studies: The primary goal is to determine if the quinoline compound can inhibit tumor growth or reduce parasite load in the animal model.[5] Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
-
Toxicology Studies: The safety of the compound is assessed by monitoring the animals for signs of toxicity, such as weight loss, changes in behavior, and at the end of the study, through histological analysis of major organs.[22][23][24]
Experimental Protocol: In Vivo Anticancer Efficacy in a Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control like cisplatin, and quinoline compound at various doses). Administer treatment via the determined route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Part 4: Correlating the Data - A Comparative Analysis
The ultimate goal is to establish a clear and predictive relationship, or in vitro-in vivo correlation (IVIVC), between the laboratory and animal studies.[9][25][26][27] This allows for the use of in vitro data to forecast in vivo performance, streamlining future drug development.[25]
Data Presentation: A Comparative Table
| Compound ID | In Vitro IC50 (µM) on A549 Cells | In Vivo TGI (%) @ 25 mg/kg | In Vivo Body Weight Change (%) |
| Q-Cpd-01 | 0.85 | 65% | -2% |
| Q-Cpd-02 | 5.2 | 25% | +1% |
| Cisplatin | 2.5 | 75% | -10% |
This table represents hypothetical data for illustrative purposes.
In this example, Q-Cpd-01 shows a strong correlation between its potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, with minimal toxicity (as indicated by the slight body weight change). In contrast, Q-Cpd-02 , with a higher IC50, shows weaker in vivo efficacy. Cisplatin, a standard chemotherapy drug, is effective but shows notable toxicity.
Challenges in IVIVC:
Discrepancies between in vitro and in vivo results are common and can arise from several factors:[6][7]
-
Poor Pharmacokinetics: A potent compound in vitro may have poor absorption or be rapidly metabolized in vivo, preventing it from reaching the tumor at therapeutic concentrations.
-
Off-Target Effects: In the complex environment of a living organism, a compound may have unforeseen interactions that either reduce its efficacy or increase its toxicity.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia and stromal interactions influencing drug response.
Conclusion
The validation of in vitro findings through rigorous in vivo experimentation is a non-negotiable step in the development of quinoline-based therapeutics. While in vitro assays provide essential initial data on potency and mechanism, they are a simplified representation of a complex biological system.[12][13] The successful transition to in vivo models, guided by a careful evaluation of a compound's overall profile, is what ultimately determines its potential as a clinical candidate. By understanding the methodologies, their underlying principles, and the potential for discordance, researchers can more effectively navigate the challenging but rewarding path of drug discovery.
References
- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.
- Abdelmegeed, H., Ghany, L. M. A. A., Youssef, A., El-Etrawy, A.-A. S., & Ryad, N. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). dcatvci.org.
- Choosing the Right Tumor Model for Preclinical Research. (2025, August 8). genecopoeia.com.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
- Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). PubMed Central.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). National Institutes of Health.
- In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. (n.d.). meridianbioscience.com.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). PubMed Central.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). wjgnet.com.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals.
- Drug discovery oncology in a mouse: concepts, models and limitations. (2021, June 23). PubMed Central.
- Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. (n.d.). PubMed Central.
- In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central.
- Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (n.d.). MDPI.
- New Quinoline Derivatives Demonstrate a Promising Antimalarial Activity against Plasmodium falciparum In Vitro and Plasmodium berghei In Vivo | Request PDF. (2025, August 5). ResearchGate.
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). National Institutes of Health.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
- (PDF) In vivo screening models of anticancer drugs. (n.d.). ResearchGate.
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). ijpsr.com.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022, March 24). MDPI.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.
- In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. (n.d.). LinkedIn.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
- The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025, March 20). taconic.com.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. (n.d.). PubMed Central.
- Video: Equivalence: In Vitro and In Vivo Bioequivalence. (2025, September 17). JoVE.
- Role of In Vitro–In Vivo Correlations in Drug Development. (2025, August 6). ResearchGate.
- Cancer Models. (n.d.). Charles River Laboratories.
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021, December 31). PubMed.
- Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021, October 19). YouTube.
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Google Scholar.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. liveonbiolabs.com [liveonbiolabs.com]
- 14. Video: Equivalence: In Vitro and In Vivo Bioequivalence [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 24. noveltyjournals.com [noveltyjournals.com]
- 25. premier-research.com [premier-research.com]
- 26. wjarr.com [wjarr.com]
- 27. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
